hex-2-enedioic acid
Overview
Description
hex-2-enedioic acid: is a 6-carbon, monounsaturated dicarboxylic acid with a trans-double bond at the C-2 position. It is a possible metabolite of adipic acid and has the molecular formula C6H8O4
Preparation Methods
Synthetic Routes and Reaction Conditions: hex-2-enedioic acid can be synthesized through various methods. One approach involves the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid . Another method includes the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid using supported palladium nanoparticles .
Industrial Production Methods: The industrial production of trans-2-hexenedioic acid is still under research and development. the biobased production of adipic acid, a related compound, involves the microbial conversion of glucose to adipic acid through metabolic pathways . This process can be adapted for the production of trans-2-hexenedioic acid.
Chemical Reactions Analysis
Types of Reactions: hex-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to adipic acid through hydrogenation.
Substitution: The compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium or platinum-based catalysts.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of trans-2-hexenedioic acid.
Reduction: Adipic acid.
Substitution: Substituted derivatives of trans-2-hexenedioic acid.
Scientific Research Applications
Chemistry: hex-2-enedioic acid is used as an intermediate in the synthesis of various chemicals. It is also studied for its potential in the biobased production of adipic acid .
Biology: The compound is investigated for its role in metabolic pathways and its potential as a metabolite of adipic acid .
Medicine: Research is ongoing to explore the potential medical applications of trans-2-hexenedioic acid, particularly in drug development.
Industry: this compound is of interest in the production of bioplastics and other sustainable materials .
Mechanism of Action
The mechanism of action of trans-2-hexenedioic acid involves its interaction with various enzymes and metabolic pathways. For example, the reduction of the unsaturated α,β bond of trans-2-hexenedioic acid is facilitated by enzymes such as N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus . These enzymes catalyze the hydrogenation of the compound, leading to the formation of adipic acid.
Comparison with Similar Compounds
- cis-2-Hexenedioic acid
- trans-2,3-dehydroadipic acid
- trans-2,3-didehydroadipic acid
Uniqueness: hex-2-enedioic acid is unique due to its trans-double bond at the C-2 position, which imparts distinct chemical properties and reactivity compared to its cis-isomer and other related compounds .
Properties
IUPAC Name |
(E)-hex-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333155 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-2-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4440-68-0 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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